molecular formula C10H12O3S B168948 3-[4-(Methylthio)phenoxy]propionic acid CAS No. 18333-20-5

3-[4-(Methylthio)phenoxy]propionic acid

Cat. No.: B168948
CAS No.: 18333-20-5
M. Wt: 212.27 g/mol
InChI Key: NMCXSNYBUXYMLO-UHFFFAOYSA-N
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Description

“3-[4-(Methylthio)phenoxy]propionic acid” is an organic compound . It is also known as “4-(Methylthio)benzenepropanoic acid” and has a linear formula of CH3SC6H4CH2CH2CO2H . The molecular weight of this compound is 196.27 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propionic acid moiety attached to a phenyl ring via an ether linkage . The phenyl ring has a methylthio group attached to it .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point of 98-102 °C .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

3-(4-methylsulfanylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCXSNYBUXYMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533288
Record name 3-[4-(Methylsulfanyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18333-20-5
Record name 3-[4-(Methylsulfanyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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